3-Amino-5-methoxy-1H-pyrazole-4-carboxamide chemical structure
3-Amino-5-methoxy-1H-pyrazole-4-carboxamide chemical structure
The following technical guide details the chemical structure, synthesis, and medicinal applications of 3-Amino-5-methoxy-1H-pyrazole-4-carboxamide .
Core Scaffold Analysis & Medicinal Chemistry Applications
Executive Summary
3-Amino-5-methoxy-1H-pyrazole-4-carboxamide (CAS 111375-25-8) is a densely functionalized heterocyclic scaffold pivotal in modern drug discovery. Characterized by a donor-acceptor-donor (D-A-D) hydrogen bonding motif, it serves as a bioisostere for purine bases, making it a privileged structure in the design of ATP-competitive kinase inhibitors (e.g., FGFR, CDK, and FLT3 inhibitors). This guide provides a comprehensive analysis of its physicochemical properties, synthetic pathways, and utility as a precursor for fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines.
Chemical Identity & Physicochemical Properties
The compound belongs to the class of aminopyrazoles, distinguished by the presence of both an exocyclic amino group and a carboxamide moiety. Its tautomeric nature allows it to adapt to various protein binding pockets, enhancing its ligand efficiency.
Table 1: Chemical Specifications
| Property | Data |
| IUPAC Name | 3-Amino-5-methoxy-1H-pyrazole-4-carboxamide |
| CAS Registry Number | 111375-25-8 |
| Molecular Formula | C₅H₈N₄O₂ |
| Molecular Weight | 156.14 g/mol |
| SMILES | COC1=NNC(N)=C1C(N)=O |
| Polar Surface Area (PSA) | ~110 Ų (High polarity due to amide/amino groups) |
| pKa (Calculated) | ~2.5 (Pyrazole N), ~14 (Amide) |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in water |
Structural Analysis & Tautomerism
Understanding the tautomeric equilibrium of the pyrazole ring is critical for predicting binding modes. In solution, the 1H-proton oscillates between N1 and N2.
-
Tautomer A (3-amino-5-methoxy): The dominant form in polar aprotic solvents (DMSO).
-
Tautomer B (5-amino-3-methoxy): Often favored when the N-H is involved in specific hydrogen bond networks within an enzyme active site.
Pharmacophore Features:
-
H-Bond Donors: The exocyclic
(C3) and the amide (C4). -
H-Bond Acceptors: The pyrazole ring nitrogens and the carbonyl oxygen.
-
Electronic Effect: The C5-methoxy group exerts a mesomeric electron-donating effect (+M), increasing the electron density of the pyrazole ring and making C4 more nucleophilic, which is relevant for electrophilic aromatic substitution if the carboxamide is modified.
Synthetic Methodologies
The synthesis of 3-amino-5-methoxy-1H-pyrazole-4-carboxamide requires a regiospecific approach to install the methoxy and amino groups. The most robust route utilizes dithioketene acetal chemistry .
Protocol: Displacement-Cyclization Route
This method avoids the formation of regioisomers common in hydrazine condensations.
Step 1: Preparation of the Dithioketene Acetal Intermediate
-
Reagents: 2-Cyanoacetamide, Carbon disulfide (
), Potassium carbonate ( ), Dimethyl sulfate or Methyl iodide. -
Procedure: React 2-cyanoacetamide with
in the presence of base to form the dianion, followed by methylation. -
Product: 2-Cyano-3,3-bis(methylthio)acrylamide.
Step 2: Regioselective Displacement
-
Reagents: Sodium methoxide (
), Methanol ( ). -
Mechanism: The methoxide anion acts as a nucleophile, displacing one methylthio (
) group via an addition-elimination mechanism. -
Product: 2-Cyano-3-methoxy-3-(methylthio)acrylamide.
Step 3: Cyclization with Hydrazine
-
Reagents: Hydrazine hydrate (
), Ethanol, Reflux. -
Mechanism: Hydrazine attacks the electrophilic carbon (C3) of the acrylamide, displacing the second methylthio group, followed by intramolecular cyclization onto the nitrile carbon.
-
Outcome: Formation of the 3-amino-5-methoxy-pyrazole core.[1][2][3]
Caption: Step-wise synthesis starting from 2-cyanoacetamide involving S-methylation, methoxide displacement, and hydrazine cyclization.
Reactivity & Derivatization
The 3-amino-pyrazole-4-carboxamide scaffold is a "privileged intermediate" for synthesizing fused bicyclic heterocycles.
Formation of Pyrazolo[1,5-a]pyrimidines
Reaction with 1,3-dielectrophiles (e.g., acetylacetone, malonaldehyde) leads to the formation of pyrazolo[1,5-a]pyrimidines. This reaction is driven by the nucleophilicity of the exocyclic amine (N-amino) and the ring nitrogen (N1).
Mechanism:
-
Condensation of the C3-amino group with a carbonyl carbon.
-
Cyclization of the ring nitrogen (N1) onto the second electrophilic center.
-
Elimination of water to aromatize the pyrimidine ring.
This transformation is widely used to generate libraries of kinase inhibitors where the fused system mimics the adenine core of ATP.
Medicinal Chemistry Applications
The primary utility of this compound lies in its ability to inhibit protein kinases.
Kinase Binding Mode (ATP-Competitive)
The 3-amino-pyrazole-4-carboxamide motif functions as a hinge binder .
-
Donor: The C3-amino group donates a hydrogen bond to the backbone carbonyl of the kinase hinge region (e.g., Glu residue).
-
Acceptor: The N2 nitrogen accepts a hydrogen bond from the backbone amide nitrogen.
-
Gatekeeper Interaction: The C5-methoxy group projects into the hydrophobic pocket, often interacting with the "gatekeeper" residue. This is crucial for selectivity; bulky gatekeepers may clash with larger substituents, but the methoxy group is small enough to fit while providing van der Waals contacts.
Target Examples:
-
FGFR (Fibroblast Growth Factor Receptor): Inhibitors derived from this scaffold have shown nanomolar potency against FGFR1/2/3.
-
CDK (Cyclin-Dependent Kinase): Used in the design of cell cycle inhibitors for cancer therapy.
Caption: Schematic representation of the bidentate hydrogen bonding network formed with the kinase hinge region.
Safety & Handling
While specific toxicological data for this CAS is limited, pyrazole derivatives are generally classified as irritants.
-
GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).
-
Handling: Use standard PPE (nitrile gloves, safety goggles). Perform synthesis in a fume hood due to the use of hydrazine (carcinogen) and methylating agents (toxic) during the precursor stages.
References
-
National Institutes of Health (PubChem). (2025). 3-Amino-5-(4-methoxyphenyl)pyrazole Data. Retrieved from [Link]
-
MDPI. (2024). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles. Retrieved from [Link]
-
Arkivoc. (2009). Recent developments in aminopyrazole chemistry. Retrieved from [Link]
-
Organic Syntheses. (2014). Preparation of 3(5)-Aminopyrazole. Retrieved from [Link]
